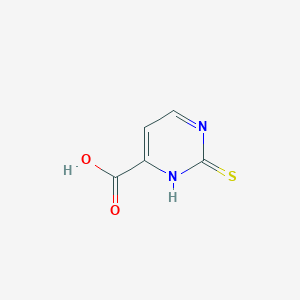![molecular formula C7H8Cl3NO2 B3024381 (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one CAS No. 97538-67-5](/img/structure/B3024381.png)
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
Descripción general
Descripción
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, commonly referred to as TTHP, is a synthetic organic compound with a wide range of scientific applications. It is a three-membered ring containing both a trichloromethyl and a tetrahydropyrrolo group. TTHP is a versatile compound that has been used in a variety of research areas including organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
TTHP has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, TTHP can be used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, natural products, and other organic compounds. In drug development, TTHP has been used in the synthesis of a variety of novel drugs, including anti-cancer agents and anti-inflammatory agents. In biochemistry, TTHP has been used to study the structure and function of proteins, as well as the biochemistry of metabolic pathways.
Mecanismo De Acción
The mechanism of action of TTHP is not fully understood, but it is believed to involve interactions between the trichloromethyl group and the tetrahydropyrrolo group. It is believed that the trichloromethyl group binds to the active site of proteins, while the tetrahydropyrrolo group can interact with the surrounding environment and modulate the activity of the protein. This interaction between the two groups is believed to be responsible for the biological activity of TTHP.
Biochemical and Physiological Effects
TTHP has been shown to have a variety of biochemical and physiological effects. In cell culture studies, TTHP has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase. In animal studies, TTHP has been shown to reduce inflammation and pain, as well as to inhibit the growth of tumor cells. In addition, TTHP has been shown to have anti-oxidant and anti-apoptotic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TTHP in laboratory experiments has several advantages. TTHP is relatively easy to synthesize, and is available in a variety of forms, including solid, liquid, and gas. In addition, TTHP is relatively stable and has a low toxicity. However, there are some limitations to the use of TTHP in laboratory experiments. TTHP is sensitive to light and heat, and can degrade over time. In addition, TTHP is not soluble in water and can be difficult to dissolve in organic solvents.
Direcciones Futuras
The potential future directions for TTHP are numerous. TTHP could be used in the development of new drugs and therapies for a variety of diseases, including cancer, inflammation, and metabolic disorders. In addition, TTHP could be used to study the structure and function of proteins and enzymes, as well as the biochemistry of metabolic pathways. Finally, TTHP could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, natural products, and other organic compounds.
Propiedades
IUPAC Name |
(3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQBXRYSVSZLSL-UJURSFKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



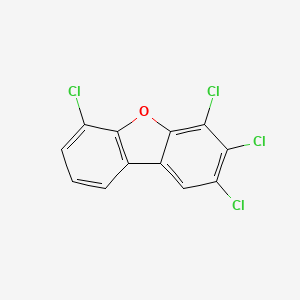
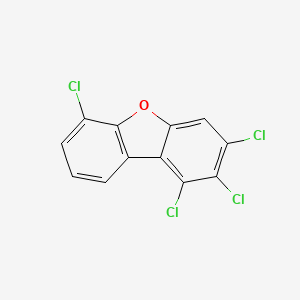
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)
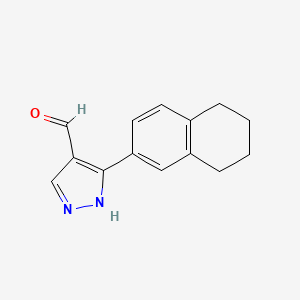

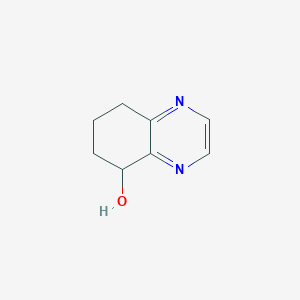

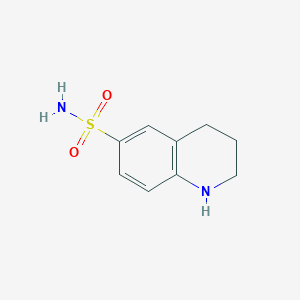

![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)
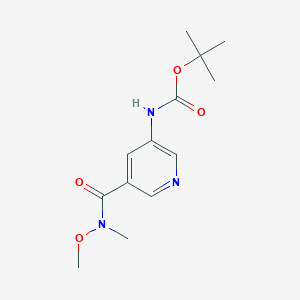
![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)

